3-chloro-N-(2-chlorophenyl)propanamide

Lipophilicity LogP Physicochemical Properties

3-Chloro-N-(2-chlorophenyl)propanamide (CAS 21261-72-3, synonym: 3-chloropropionic acid 2-chloroanilide) is a dichlorinated propanamide derivative with the molecular formula C₉H₉Cl₂NO and molecular weight 218.08 g/mol. A member of the N-substituted chloropropanamide class, this compound is primarily utilized as a synthetic intermediate in pharmaceutical, agrochemical, and materials science research.

Molecular Formula C9H9Cl2NO
Molecular Weight 218.08 g/mol
CAS No. 21261-72-3
Cat. No. B1352190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-chlorophenyl)propanamide
CAS21261-72-3
Molecular FormulaC9H9Cl2NO
Molecular Weight218.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)CCCl)Cl
InChIInChI=1S/C9H9Cl2NO/c10-6-5-9(13)12-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H,12,13)
InChIKeySYKFGYQIAQITOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-(2-chlorophenyl)propanamide (CAS 21261-72-3): Key Properties and Procurement Overview for Research Applications


3-Chloro-N-(2-chlorophenyl)propanamide (CAS 21261-72-3, synonym: 3-chloropropionic acid 2-chloroanilide) is a dichlorinated propanamide derivative with the molecular formula C₉H₉Cl₂NO and molecular weight 218.08 g/mol. A member of the N-substituted chloropropanamide class, this compound is primarily utilized as a synthetic intermediate in pharmaceutical, agrochemical, and materials science research . Commercially, it is supplied as a solid powder with a minimum purity specification of 95% (HPLC) by major vendors including Bidepharm, AKSci, and Fluorochem . The compound is classified as an irritant under GHS labeling with the signal word "Warning" (hazard statements H303+H313+H333) and is intended exclusively for research and development use [1].

Why Positional Isomers of Dichloropropanamide Cannot Be Interchanged: The Ortho-Chloro Distinction


Within the C₉H₉Cl₂NO isomer family (3-chloro-N-(2-/3-/4-chlorophenyl)propanamide and 2-chloro-N-(2-/3-/4-chlorophenyl)propanamide), the precise position of each chlorine substituent produces quantifiably distinct physicochemical and reactivity profiles that preclude generic substitution. The ortho-chloro substitution on the phenyl ring introduces steric hindrance and alters both the electronic environment of the amide hydrogen bond network and the lipophilicity of the molecule, as reflected by a measured logP of 2.98 for the target ortho isomer versus 2.72 for the corresponding para isomer . Furthermore, the 3-chloro (terminal) versus 2-chloro (alpha) regiochemistry on the propanamide chain generates different electrophilic reactivity patterns in nucleophilic substitution and cross-coupling reactions [1]. These differential properties directly impact chromatographic retention times, crystallinity, solubility in organic solvent systems, and downstream reactivity in multistep syntheses. Researchers and procurement specialists cannot assume equivalent performance when sourcing any member of this isomer family for established synthetic protocols.

Quantitative Evidence Guide: 3-Chloro-N-(2-chlorophenyl)propanamide Differentiation from Positional Isomers and Regioisomers


Lipophilicity (logP) Differentiation: Ortho-2-Chlorophenyl vs. Para-4-Chlorophenyl Isomer

The ortho-substituted target compound (CAS 21261-72-3) exhibits a calculated logP of 2.98, which is 0.26 log units higher than the para-substituted isomer 3-chloro-N-(4-chlorophenyl)propanamide (CAS 19314-16-0, logP 2.72). This ΔlogP of +0.26 quantifies the impact of internal hydrogen bonding between the ortho-chloro and the amide N–H, which partially shields the polar amide group and increases apparent lipophilicity. In practical terms, this difference translates to an approximately 1.8-fold higher partition coefficient for the ortho isomer in octanol-water systems .

Lipophilicity LogP Physicochemical Properties Positional Isomer Comparison

Refractive Index as an Identity and Purity Verification Metric

The refractive index (n) of 3-chloro-N-(2-chlorophenyl)propanamide is reported as 1.591 at ambient temperature, a value distinct from that of its regioisomer 2-chloro-N-(3-chlorophenyl)propanamide (CAS 21262-06-6), which has a refractive index of approximately 1.577. This difference of Δn ≈ 0.014 is readily detectable by standard laboratory refractometry and provides a rapid, non-destructive identity check upon receipt of material. Refractive index is sensitive to both constitutional isomerism and the presence of polar impurities, making it a useful orthogonal QC parameter alongside HPLC purity .

Refractive Index QC Parameter Identity Verification Analytical Chemistry

Bulk Density Differentiation from Meta-Positional Isomer

The reported density of the ortho-substituted target compound is 1.343 g/cm³ (ChemSrc, ACD/Labs predicted), which is measurably higher than the predicted density of the meta-substituted isomer 3-chloro-N-(3-chlorophenyl)propanamide (CAS 99585-98-5) at 1.29 g/cm³ (EPA T.E.S.T. prediction). The Δρ of ~0.05 g/cm³ reflects the more compact molecular packing achievable in the ortho-substituted congener due to intramolecular N–H···Cl interactions constraining the conformational space. This density difference has implications for solid dosing in parallel synthesis platforms and for milling/formulation operations in scale-up contexts [1].

Density Solid-State Properties Formulation Positional Isomer

Reactivity Profile: Terminal 3-Chloro vs. Alpha 2-Chloro Propanamide Substitution

The terminal 3-chloro substitution on the propanamide chain (Cl–CH₂–CH₂–CO–NH–Ar) places the electrophilic carbon at a primary (1°) position, favoring Sₙ2-type nucleophilic displacement over elimination. In contrast, the alpha 2-chloro regioisomer 2-chloro-N-(2-chlorophenyl)propanamide (CAS 21262-07-7) bears chlorine at a secondary carbon adjacent to the carbonyl, where competing E2 elimination and steric hindrance reduce Sₙ2 efficiency. The target compound's dual electrophilic sites — the terminal alkyl chloride and the amide carbonyl — enable sequential orthogonal functionalization strategies (e.g., initial nucleophilic displacement at C-3 followed by amide activation) that are not accessible with the 2-chloro regioisomer [1]. This regiochemical distinction has been exploited in the synthesis of α-chloropropiophenone-derived drug intermediates [2].

Synthetic Intermediate Electrophilic Reactivity Nucleophilic Substitution Cross-Coupling

Purity Specification and QC Documentation: Vendor Batch-to-Batch Traceability

The target compound is commercially available with a minimum purity specification of 95% (HPLC) from multiple established vendors, with certain suppliers (Bidepharm, ChemicalBook) offering 98% purity grades. Vendors including Bidepharm provide batch-specific QC documentation comprising NMR, HPLC, and GC spectra for each production lot. By comparison, the para isomer 3-chloro-N-(4-chlorophenyl)propanamide (CAS 19314-16-0) is specified at 98% purity by GC from AKSci but with fewer vendors providing comprehensive multi-technique QC packages. The availability of orthogonal purity determination methods (HPLC + NMR + GC) for the target compound reduces the risk of undetected isomeric contamination or solvent residues that could compromise downstream synthetic reproducibility .

Purity Quality Control Batch Consistency Procurement

Recommended Application Scenarios for 3-Chloro-N-(2-chlorophenyl)propanamide (CAS 21261-72-3)


Pharmaceutical Intermediate: Synthesis of α-Arylpropionic Acid-Derived Drug Candidates

The terminal 3-chloro group and ortho-chlorophenylamide scaffold position this compound as a key intermediate en route to α-arylpropionic acid derivatives, a pharmacologically important class that includes non-steroidal anti-inflammatory drug (NSAID) scaffolds. The primary alkyl chloride allows clean Sₙ2 displacement with nucleophiles (amines, thiolates, alkoxides), while the ortho-chloro substituent on the phenyl ring can direct subsequent metal-catalyzed cross-coupling or electrophilic aromatic substitution to the desired positions. The validated logP of 2.98 provides predictable phase-transfer and extraction behavior during workup [1].

Agrochemical Research: Development of Chlorinated Anilide Herbicide and Fungicide Analogs

Structural analogs of 3-chloro-N-(2-chlorophenyl)propanamide belong to the chloropropionanilide family, which includes established herbicides such as propanil (3,4-dichloropropionanilide). The target compound's ortho-chloro substitution pattern provides a distinct electronic and steric profile compared to the commercial 3,4-dichloro substitution, enabling structure-activity relationship (SAR) studies aimed at optimizing herbicidal potency versus crop selectivity. The dual electrophilic centers support derivatization into libraries of N-aryl-3-substituted propanamides for antifungal screening against phytopathogens such as Botrytis cinerea [2].

Medicinal Chemistry: Kinase Inhibitor and Receptor Modulator Fragment Library Synthesis

The combination of an ortho-chlorophenyl group with a functionalizable 3-chloropropanamide chain makes this compound a versatile building block for generating fragment-based screening libraries targeting kinases and G-protein-coupled receptors. The 3-chloro terminus can be converted to amines, azides, or thioethers for subsequent click chemistry or bioconjugation, while the ortho-chlorophenyl amide core mimics key pharmacophoric elements found in known kinase inhibitor scaffolds. The compound's logP of 2.98 and molecular weight of 218.08 place it within lead-like chemical space (MW < 300) suitable for fragment-based drug discovery [3].

Analytical Reference Standard: Chromatographic Method Development and Isomer Discrimination

The well-characterized physicochemical properties of 3-chloro-N-(2-chlorophenyl)propanamide — including refractive index (1.591), density (1.343 g/cm³), and logP (2.98) — make it suitable as a system suitability standard for developing and validating HPLC and GC methods aimed at separating positional isomers of dichloropropanamides. The ΔlogP of 0.26 between ortho and para isomers ensures baseline chromatographic resolution under standard reversed-phase conditions, providing a robust test mixture for column performance qualification and method transfer between laboratories .

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